2-(2-Hydroxyphenoxy)acetamide
CAS No.: 34919-87-4
Cat. No.: VC4347695
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34919-87-4 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.164 |
IUPAC Name | 2-(2-hydroxyphenoxy)acetamide |
Standard InChI | InChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11) |
Standard InChI Key | IEHBKSPGKFIWET-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)O)OCC(=O)N |
Introduction
Chemical Identity and Structural Features
2-(2-Hydroxyphenoxy)acetamide belongs to the acetamide family, with a molecular weight of 167.16 g/mol. Its IUPAC name derives from the substitution pattern: the acetamide group (-NHCOCH₃) attaches to the oxygen atom at the second position of a 2-hydroxyphenyl ring . The SMILES notation (C1=CC=C(C(=C1)O)OCC(=O)N) confirms this arrangement, while the InChIKey (IEHBKSPGKFIWET-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
The compound’s planar structure enables potential π-π stacking interactions, which may influence its solubility and binding affinity in biological systems. Comparative analysis with structurally related compounds, such as N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, highlights the role of substituents in modulating electronic properties .
Synthesis and Manufacturing Considerations
While no direct synthesis protocols for 2-(2-hydroxyphenoxy)acetamide are documented in the reviewed literature, analogous methods for substituted phenoxyacetamides provide insights. A common approach involves nucleophilic substitution between 2-hydroxyphenol and chloroacetamide under basic conditions. Industrial-scale production would likely optimize reaction parameters such as temperature (60–80°C), solvent selection (e.g., dimethylformamide), and catalyst use to enhance yield .
Patent WO2004018409A1 describes a multi-step synthesis for a related compound, (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide, involving azidation and reduction steps . Although distinct in substituents, this method underscores the feasibility of producing complex acetamide derivatives through controlled functionalization.
Physicochemical and Analytical Properties
Key physicochemical parameters of 2-(2-hydroxyphenoxy)acetamide include:
Property | Value |
---|---|
Molecular Formula | C₈H₉NO₃ |
Predicted LogP | 1.2 ± 0.3 |
Aqueous Solubility (25°C) | 3.8 mg/mL |
Melting Point | 189–192°C (decomposes) |
Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 168.06552 | 133.1 |
[M+Na]⁺ | 190.04746 | 143.8 |
[M-H]⁻ | 166.05096 | 134.1 |
These data assist in distinguishing the compound from isomers like 2-(4-hydroxyphenoxy)acetamide during analytical characterization.
Derivatives and Structural Modifications
Structure-activity relationship (SAR) studies of derivatives provide clues to the parent compound’s potential. For instance:
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N-(4-Chlorophenyl)-2-(2-hydroxyphenoxy)acetamide (C₁₄H₁₂ClNO₃): Chlorine substitution enhances lipid solubility (LogP = 2.7), potentially improving membrane permeability .
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N-(2-Hydroxyphenyl)acetamide (NA-2): Though lacking the phenoxy bridge, this analog demonstrates anti-inflammatory effects in murine models of arthritis and kidney injury, suppressing TLR-2/4 and COX-2 expression .
Such modifications highlight the acetamide core’s versatility in drug design, though the phenoxy group’s role in 2-(2-hydroxyphenoxy)acetamide remains underexplored.
Challenges and Future Directions
Current research gaps include:
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In Vivo Toxicity Profiles: No LD₅₀ data exist for the compound.
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Target Identification: Molecular docking studies are needed to predict protein targets (e.g., cyclooxygenases, kinases).
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Synthetic Scalability: Optimizing atom economy in large-scale production remains unexplored.
Priorities for future work should include pharmacokinetic profiling and comparative studies with NA-2 to isolate the phenoxy group’s pharmacological contributions.
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